

# JNJ-42165279: A Technical Overview of Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of **JNJ-42165279**, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is compiled from preclinical and clinical research to support further investigation and development in related fields.

## **Core Mechanism and Target Engagement**

**JNJ-42165279** is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1][2]. By inhibiting FAAH, **JNJ-42165279** potentiates endocannabinoid signaling, a pathway with therapeutic potential for mood and anxiety disorders, as well as pain management[1][3].

The compound acts as a covalently binding but slowly reversible selective inhibitor of FAAH[4]. Preclinical studies describe it as a substrate of the enzyme that inhibits its activity by covalent binding to the catalytic site. The enzyme's activity is restored through the slow hydrolysis of the drug fragment from the active site, leading to the regeneration of FAAH[5].

# Quantitative Analysis of Binding Affinity and Target Engagement



The binding affinity and in vivo target engagement of **JNJ-42165279** have been quantified across various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of JNJ-42165279

| Target | Species             | IC50        | Reference |
|--------|---------------------|-------------|-----------|
| FAAH   | Human (recombinant) | 70 ± 8 nM   | [6][7]    |
| FAAH   | Rat (recombinant)   | 313 ± 28 nM | [6][7]    |

Table 2: In Vivo Target Engagement and Pharmacodynamic Effects in Humans



| Parameter                      | Dose                     | Effect                             | Reference |
|--------------------------------|--------------------------|------------------------------------|-----------|
| Brain FAAH<br>Occupancy        | Single 2.5 mg dose       | >50% at trough                     | [1]       |
| Brain FAAH<br>Occupancy        | Single 5 mg dose         | Appreciable occupancy              | [1]       |
| Brain FAAH<br>Occupancy        | Single 10 mg dose        | >80% at trough, 96-<br>98% at Cmax | [1]       |
| Brain FAAH<br>Occupancy        | Single 25 mg dose        | 96-98% at Cmax                     | [1]       |
| Brain FAAH<br>Occupancy        | Single 50 mg dose        | 96-98% at Cmax                     | [1]       |
| Plasma AEA Increase            | Single 10-100 mg<br>dose | 5.5–10-fold higher than placebo    | [1]       |
| Plasma OEA and PEA<br>Increase | Single 10-100 mg<br>dose | 4.3–5.6-fold higher than placebo   | [1]       |
| CSF AEA Increase (7 days)      | 10 mg daily              | ~45-fold increase                  | [1]       |
| CSF AEA Increase (7 days)      | 25 mg daily              | ~41-fold increase                  | [1]       |
| CSF AEA Increase (7 days)      | 75 mg daily              | ~77-fold increase                  | [1]       |
| CSF OEA Increase (7 days)      | 10 mg daily              | ~6.6-fold increase                 | [1]       |
| CSF OEA Increase (7 days)      | 25 mg daily              | ~5.8-fold increase                 | [1]       |
| CSF OEA Increase (7 days)      | 75 mg daily              | ~7.4-fold increase                 | [1]       |

# **Signaling Pathway and Mechanism of Action**



The primary mechanism of action of **JNJ-42165279** is the inhibition of FAAH, which leads to an increase in the levels of endogenous fatty acid amides. These lipids, in turn, modulate various downstream signaling pathways.



Click to download full resolution via product page

**FAAH Inhibition Signaling Pathway** 

## **Experimental Protocols**



The following sections detail the methodologies employed in the characterization of **JNJ-42165279**.

## **In Vitro FAAH Inhibition Assay**

The inhibitory activity of **JNJ-42165279** on recombinant human and rat FAAH was quantified to determine its IC50 values[7].

Workflow:



Click to download full resolution via product page

In Vitro FAAH Inhibition Assay Workflow

## Quantification of JNJ-42165279 and Fatty Acid Amides



The concentrations of **JNJ-42165279** and FAAs (AEA, OEA, PEA) in plasma and cerebrospinal fluid (CSF) were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method[1].

#### Protocol Outline:

- Sample Collection: Plasma and CSF samples were collected from study participants at specified time points.
- Sample Preparation: Proteins were precipitated from the samples, and the supernatant was extracted.
- LC/MS/MS Analysis: The extracted samples were injected into an LC/MS/MS system for separation and quantification.
- Data Analysis: The concentrations of JNJ-42165279 and FAAs were determined by comparing their peak areas to those of known standards.

### Leukocyte FAAH Activity Assay

To assess peripheral FAAH inhibition, FAAH activity was measured in leukocytes[1].

#### Protocol Outline:

- Leukocyte Isolation: Leukocytes were isolated from whole blood samples.
- Cell Lysis: The isolated leukocytes were lysed to release intracellular enzymes, including FAAH.
- Enzyme Activity Assay: The lysate was incubated with a fluorescent or radiolabeled FAAH substrate.
- Measurement: The rate of product formation was measured to determine FAAH activity.
- Data Analysis: FAAH activity in samples from **JNJ-42165279**-treated individuals was compared to that in placebo-treated individuals to calculate the percent inhibition.



# Positron Emission Tomography (PET) for Brain FAAH Occupancy

A PET study utilizing the FAAH tracer [11C]MK3168 was conducted to determine the occupancy of FAAH in the brain following administration of **JNJ-42165279**[1][3].

Workflow:



Click to download full resolution via product page

Brain FAAH Occupancy PET Study Workflow

## **Selectivity Profile**



JNJ-42165279 demonstrates high selectivity for FAAH. At a concentration of 10  $\mu$ M, it did not produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes, transporters, and ion channels. Furthermore, it showed no inhibitory effects on cytochrome P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration[6][7][8].

## Conclusion

**JNJ-42165279** is a potent, selective, and orally bioavailable inhibitor of FAAH that effectively engages its target in both central and peripheral tissues. The comprehensive data on its binding affinity, target engagement, and pharmacodynamic effects, supported by detailed experimental protocols, provide a solid foundation for its continued investigation in relevant therapeutic areas. The high selectivity of **JNJ-42165279** further underscores its potential as a targeted therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-42165279 Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]



 To cite this document: BenchChem. [JNJ-42165279: A Technical Overview of Target Engagement and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560100#jnj-42165279-target-engagement-and-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com